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molecular formula C11H16ClN5 B8443938 Monochloro-bis(1-pyrrolidinyl)triazine

Monochloro-bis(1-pyrrolidinyl)triazine

Cat. No. B8443938
M. Wt: 253.73 g/mol
InChI Key: BCWFBTXXJOWSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268477

Procedure details

Pyrrolidine (28.5 g) is cooled on an ice bath. 1,3,5-Trichlorotriazine (18.4 g) is added with vigorous stirring. After 1-1.5 h the mixture is permitted to warm to 20°-25°. The solid is filtered and rinsed several times with water and dried under reduced pressure to give the monochloro-bis(1-pyrrolidinyl)triazine.
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
1,3,5-Trichlorotriazine
Quantity
18.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[N:7]1[CH:12]=[C:11]([Cl:13])[CH2:10][N:9](Cl)[NH:8]1>>[Cl:13][C:11]1[C:12]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[N:7][N:8]=[N:9][C:10]=1[N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
N1CCCC1
Step Two
Name
1,3,5-Trichlorotriazine
Quantity
18.4 g
Type
reactant
Smiles
ClN1NN(CC(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25°
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
rinsed several times with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.25 (± 0.25) h
Name
Type
product
Smiles
ClC=1C(=NN=NC1N1CCCC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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